

Tas-117: A Technical Guide to Target Validation in PIK3CA Mutated Cancers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, with mutations in the PIK3CA gene being a common oncogenic driver. **Tas-117** (also known as Pifusertib) is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). This technical guide provides an indepth overview of the target validation for **Tas-117** in the context of PIK3CA-mutated cancers. It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on targeted therapies for cancers harboring PIK3CA mutations.

Introduction: The PI3K/Akt Pathway and the Role of Tas-117

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by mutations in genes such as PIK3CA, is a hallmark of many cancers. These mutations lead to constitutive activation of Akt, a







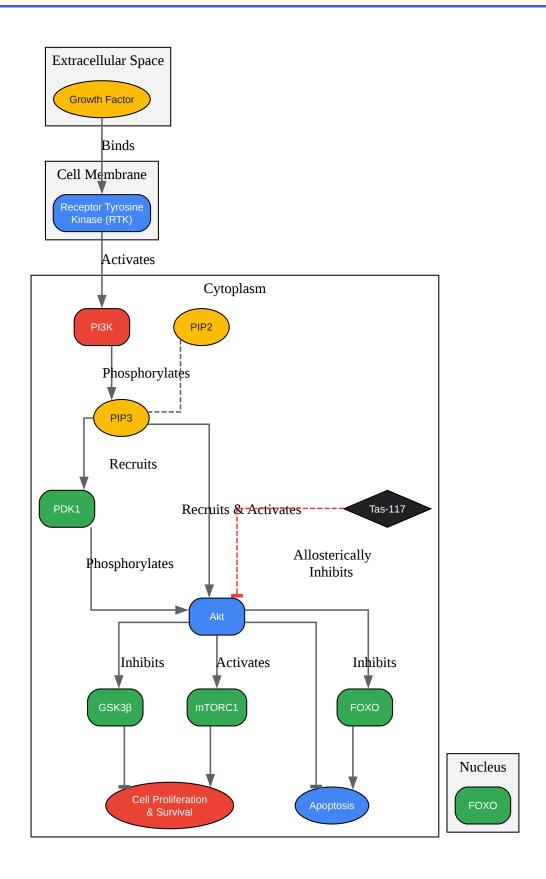
serine/threonine kinase, which then phosphorylates a multitude of downstream substrates, promoting tumorigenesis.

Tas-117 is an orally bioavailable, non-ATP competitive, allosteric inhibitor of Akt.[1][2] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like **Tas-117** bind to a distinct site on the protein, inducing a conformational change that prevents its activation.[3][4] This mechanism of action is thought to confer greater selectivity and potentially a different safety profile compared to other Akt inhibitors.[3][5] Preclinical and clinical studies have demonstrated the potential of **Tas-117** as a therapeutic agent in cancers with aberrant PI3K/Akt signaling, particularly those with activating PIK3CA mutations.[5][6]

Mechanism of Action and Signaling Pathway

Tas-117 exerts its anti-tumor effects by binding to the pleckstrin homology (PH) domain of Akt, which is crucial for its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1. By binding to the PH domain, **Tas-117** locks Akt in an inactive conformation, preventing its phosphorylation and activation.[3] This leads to the inhibition of downstream signaling, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells with a dependency on the PI3K/Akt pathway.





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Figure 1: PI3K/Akt signaling pathway and the mechanism of action of Tas-117.



Preclinical Data in PIK3CA Mutated Models In Vitro Activity

Tas-117 has demonstrated potent inhibitory activity against all three Akt isoforms in enzymatic assays. Furthermore, it has shown significant anti-proliferative effects in various human cancer cell lines harboring PIK3CA mutations.

Table 1: In Vitro Inhibitory Activity of Tas-117

Parameter	Akt1	Akt2	Akt3
IC50 (nM)	4.8	1.6	44

Data compiled from publicly available information.

In Vivo Efficacy in Xenograft Models

In preclinical xenograft models using human cancer cell lines with PIK3CA mutations, orally administered **Tas-117** has been shown to induce significant, dose-dependent anti-tumor effects. One notable example is the KPL-4 breast cancer xenograft model, which harbors a PIK3CA mutation.[5][7]



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Figure 2: Generalized workflow for preclinical evaluation of **Tas-117**.

Clinical Validation in PIK3CA Mutated Solid Tumors



A phase 2 clinical trial (NCT03017521) evaluated the efficacy and safety of **Tas-117** in heavily pretreated patients with advanced solid tumors harboring PIK3CA or AKT1 mutations.[3][6]

Table 2: Summary of Phase 2 Clinical Trial of Tas-117 in Patients with PI3K/Akt Aberrations

Parameter	Details	
Study Design	Single-arm, single-center, phase 2 trial.	
Patient Population	13 patients with advanced solid tumors refractory to standard chemotherapy, harboring PIK3CA or AKT1 mutations.	
12 patients had PIK3CA mutations (including E545K and H1047R).[6]		
Dosing Regimen	Gastrointestinal (GI) cancers: 16 mg daily.	
Non-GI tumors: 24 mg on a 4 days on/3 days off schedule.		
Efficacy Endpoints		
Overall Response Rate (ORR)	8%	
Disease Control Rate (DCR)	23%	
Median Progression-Free Survival (PFS)	1.4 months	
Median Overall Survival (OS)	4.8 months	
Clinical Efficacy Highlights	Clinical efficacy was observed in patients with ovarian cancer (PIK3CA E545K mutation) and breast cancer (PIK3CA H1047R and AKT1 E17K mutations).[6]	
Safety and Tolerability	Manageable toxicity profile.	
Grade 3-4 Treatment-Related Adverse Events	Anorexia (8-9%) and hyperglycemia (16-17%).	

Experimental Protocols



In Vitro Cell Proliferation Assay (General Protocol)

- Cell Culture:PIK3CA-mutated human cancer cell lines (e.g., KPL-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of Tas-117 or vehicle control for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Study (General Protocol)

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[7]
- Cell Implantation: A suspension of PIK3CA-mutated cancer cells (e.g., 5 x 10⁶ KPL-4 cells) is subcutaneously injected into the flank of each mouse.[8]
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[8]
- Drug Administration: Tas-117 is administered orally at various doses and schedules. The control group receives a vehicle.
- Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated Akt substrates).

Clinical Trial Protocol (Phase 2, NCT03017521)



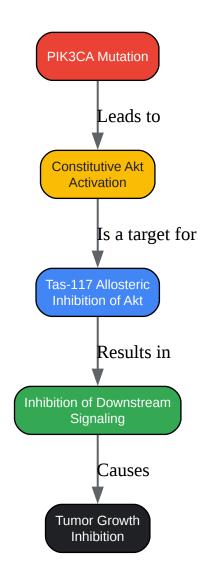
- Patient Selection: Eligible patients had histologically or cytologically confirmed recurrent or advanced solid cancers with specific PIK3CA mutations (E542X, E545K, Q546X, H1047X) or AKT1/2 amplifications or AKT1 E17K mutation, identified via next-generation sequencing.
- Treatment Plan: Patients with GI cancers received 16 mg of **Tas-117** daily, while those with non-GI cancers received 24 mg on a 4 days on/3 days off schedule.
- Efficacy Evaluation: Tumor response was assessed according to RECIST criteria. The
 primary endpoint was the overall response rate. Secondary endpoints included disease
 control rate, progression-free survival, and overall survival.
- Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Conclusion and Future Directions

Tas-117 has demonstrated a clear mechanism of action as an allosteric Akt inhibitor with preclinical and clinical activity in PIK3CA-mutated cancers. The phase 2 clinical trial data indicate that while monotherapy has limited efficacy in a heavily pretreated population, there is a signal of clinical benefit in specific patient subgroups with certain PIK3CA mutations.[6] The manageable safety profile of **Tas-117** suggests its potential for use in combination therapies.

Future research should focus on identifying predictive biomarkers to better select patients who are most likely to respond to **Tas-117**. Investigating **Tas-117** in combination with other targeted agents or chemotherapy is a promising strategy to overcome de novo and acquired resistance and to enhance its anti-tumor activity. Further clinical trials in earlier lines of therapy and in specific cancer types with a high prevalence of PIK3CA mutations are warranted to fully elucidate the therapeutic potential of **Tas-117**.





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Figure 3: Logical relationship of Tas-117's action in PIK3CA mutated cancers.

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